1-(4-Fluoro-benzyl)-1,3-dihydro-imidazol-2-one
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Overview
Description
1-(4-Fluoro-benzyl)-1,3-dihydro-imidazol-2-one is a chemical compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms. The presence of a 4-fluoro-benzyl group attached to the imidazole ring imparts unique chemical and physical properties to this compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(4-Fluoro-benzyl)-1,3-dihydro-imidazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and imidazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Synthetic Route: The 4-fluorobenzyl chloride reacts with imidazole under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-(4-Fluoro-benzyl)-1,3-dihydro-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced imidazole derivatives.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield imidazole and 4-fluorobenzyl alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Fluoro-benzyl)-1,3-dihydro-imidazol-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-benzyl)-1,3-dihydro-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.
Comparison with Similar Compounds
1-(4-Fluoro-benzyl)-1,3-dihydro-imidazol-2-one can be compared with other similar compounds, such as:
1-(4-Chloro-benzyl)-1,3-dihydro-imidazol-2-one: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical reactivity and biological activity.
1-(4-Methyl-benzyl)-1,3-dihydro-imidazol-2-one: Contains a methyl group instead of fluorine, affecting its hydrophobicity and interaction with biological targets.
1-(4-Nitro-benzyl)-1,3-dihydro-imidazol-2-one: The presence of a nitro group introduces different electronic properties and potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1H-imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-9-3-1-8(2-4-9)7-13-6-5-12-10(13)14/h1-6H,7H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUZJUHUJXPMGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CNC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40658423 |
Source
|
Record name | 1-[(4-Fluorophenyl)methyl]-1,3-dihydro-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40658423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947534-53-4 |
Source
|
Record name | 1-[(4-Fluorophenyl)methyl]-1,3-dihydro-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40658423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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